5-Bromo-2-hydroxy-3-methylbenzyl alcohol
Overview
Description
5-Bromo-2-hydroxy-3-methylbenzyl alcohol: is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Bromo-2-hydroxy-3-methylbenzyl alcohol can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-3-methylbenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: : 5-Bromo-2-hydroxy-3-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products
Oxidation: 5-Bromo-2-hydroxy-3-methylbenzaldehyde or 5-Bromo-2-hydroxy-3-methylbenzoic acid.
Reduction: 2-Hydroxy-3-methylbenzyl alcohol.
Substitution: 5-Amino-2-hydroxy-3-methylbenzyl alcohol or 5-Nitro-2-hydroxy-3-methylbenzyl alcohol.
Scientific Research Applications
Chemistry: : 5-Bromo-2-hydroxy-3-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It serves as a model compound to investigate the interactions between brominated organic molecules and biological systems .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(hydroxymethyl)-6-methylphenol
- 5-Bromo-2-hydroxybenzyl alcohol
- 2-Hydroxy-3-methylbenzyl alcohol
Comparison: : Compared to similar compounds, 5-Bromo-2-hydroxy-3-methylbenzyl alcohol is unique due to the specific positioning of its substituents. The presence of the bromine atom at the 5-position and the hydroxyl group at the 2-position provides distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)-6-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,10-11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZDOXKWKNIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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